N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2S/c1-27-17-8-9-20(28-2)18(14-17)21-19-7-4-10-25(19)11-12-26(21)22(29)24-16-6-3-5-15(23)13-16/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNPZICNGWHLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step may involve bromination reactions using reagents such as bromine or N-bromosuccinimide.
Attachment of the dimethoxyphenyl group: This can be done through substitution reactions, often using dimethoxybenzene derivatives.
Formation of the carbothioamide group: This step may involve the reaction of the intermediate compound with thiourea or related reagents.
Industrial production methods would likely optimize these steps to ensure high yield and purity, often involving the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amides or acids.
Scientific Research Applications
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research may explore its potential therapeutic effects, including its activity against certain diseases or conditions.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethoxyphenyl groups may interact with biological receptors or enzymes, leading to various biochemical effects. The pyrrolo[1,2-a]pyrazine core may play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Structural Variations in Pyrrolo[1,2-a]pyrazine Derivatives
The following table summarizes key structural analogs and their properties:
*Calculated based on structural formula.
Functional Group Impact on Properties
- Carbothioamide vs. Thiocarbonyl groups also exhibit distinct metal-chelating properties, which could be relevant in enzyme inhibition .
- 2,5-Dimethoxyphenyl groups, shared with the benzothiazole derivative in , may enhance π-π stacking interactions in hydrophobic pockets.
Biological Activity
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18BrN3O2S
- Molecular Weight : 427.0089 g/mol
- CAS Number : 5529-76-0
The presence of the bromophenyl and dimethoxyphenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the compound's ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating neurological disorders such as depression and Parkinson's disease.
- In vitro Studies : The compound demonstrated significant inhibitory activity against both MAO-A and MAO-B enzymes. For instance, a related series of carbothioamides showed IC50 values as low as 0.003 μM for MAO-A inhibition . Such potency indicates that this compound could serve as a lead compound for further development.
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties. Compounds with similar structural motifs have shown promising results against Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Compounds in related studies exhibited MIC values as low as 6.25 µg/mL against mycobacterial strains . This suggests that modifications to the pyrrolo[1,2-a]pyrazine scaffold could enhance its efficacy against tuberculosis.
Antifungal Activity
In addition to its antimycobacterial properties, the compound's derivatives have been tested for antifungal activity.
- Activity Against Fungi : For example, certain derivatives displayed significant antifungal activity against strains like Trichophyton mentagrophytes with MIC values around 15.62 µmol/L . This highlights the versatility of the compound in targeting various pathogens.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The binding affinity to MAO enzymes suggests that structural features such as the bromophenyl and dimethoxyphenyl groups play crucial roles in enzyme interaction.
- Molecular Docking Studies : Computational analyses have provided insights into binding modes within the active sites of target enzymes . These studies are essential for understanding how structural modifications can enhance potency and selectivity.
Study 1: MAO Inhibition Profile
In a comparative study involving several carbothioamide derivatives:
| Compound ID | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| 3b | 0.003 ± 0.0007 | 0.02 ± 0.001 |
| 4d | 0.0045 | 0.0196 |
This data indicates that this compound could be among the most potent inhibitors identified in this series .
Study 2: Antimycobacterial Activity
A series of substituted pyrazine derivatives were tested for their antimycobacterial activity:
| Compound ID | MIC (µg/mL) |
|---|---|
| 12 | 6.25 |
| 11 | >100 |
The results show that certain structural modifications can lead to significantly enhanced activity against Mycobacterium tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
